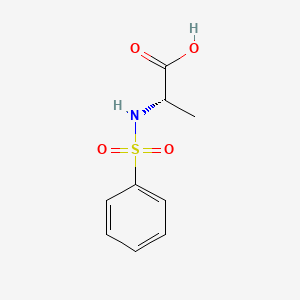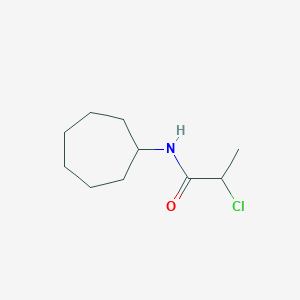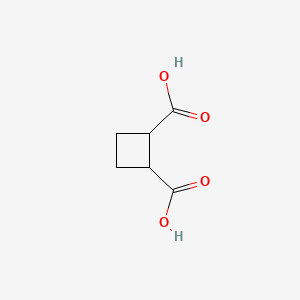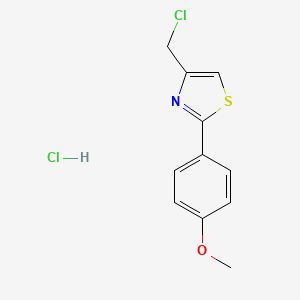
4-(4-methylphenyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)butan-2-amine, also known as 4-methyl-α-ethylphenethylamine , is a compound with the CAS Number: 89538-71-6 . It has a molecular weight of 163.26 and its IUPAC name is 4-(4-methylphenyl)-2-butanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule.
Applications De Recherche Scientifique
4-(4-methylphenyl)butan-2-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 4-methyl-2-phenylbutyric acid, which has been studied for its potential anti-inflammatory properties. Additionally, it has been used in the synthesis of 4-methyl-2-phenylbutylamide, which has been studied for its potential anticonvulsant activity.
Mécanisme D'action
Target of Action
It is classified as a stimulant drug of the phenethylamine class , which typically interact with the central nervous system.
Mode of Action
As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release, reuptake, or receptor binding of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Phenethylamines typically affect monoaminergic pathways, influencing the function of dopamine, norepinephrine, and serotonin neurons .
Result of Action
As a phenethylamine derivative, it may have stimulant effects, potentially influencing mood, cognition, and physiological processes .
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methylphenyl)butan-2-amine has several advantages and limitations for lab experiments. One of the primary advantages is its availability and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, one of the major limitations is its lack of selectivity, which can lead to the production of unwanted side products.
Orientations Futures
There are several potential future directions for the study of 4-(4-methylphenyl)butan-2-amine. One potential direction is the further study of its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds. Another potential direction is the further exploration of its potential biochemical and physiological effects, as well as its potential side effects. Finally, further research could be done to explore the potential advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
4-(4-methylphenyl)butan-2-amine can be synthesized via a variety of methods. One of the most common methods is the reduction of 4-methyl-2-nitrobenzaldehyde using sodium borohydride. This method involves the reaction of 4-methyl-2-nitrobenzaldehyde with sodium borohydride in an aqueous solution of methanol. The resulting product is then filtered and recrystallized from a suitable solvent. Other methods of synthesis include the reaction of 4-methylbenzaldehyde with 2-nitropropane in the presence of a base, or the reaction of 4-methylbenzyl chloride with ammonium acetate.
Safety and Hazards
The safety information for 4-(4-methylphenyl)butan-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-(4-methylphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFPJGJBFBIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)





![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)
![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)